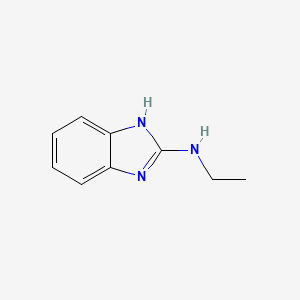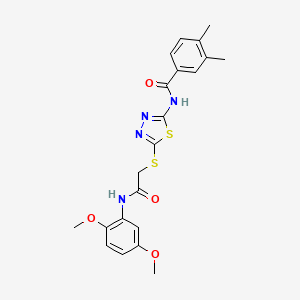![molecular formula C20H20ClN3O2 B2619781 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide CAS No. 732260-57-0](/img/structure/B2619781.png)
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is a chemical compound with the molecular formula C20H20ClN3O2. It is known for its unique structure, which includes a chlorophthalazinyl group and a phenoxy group linked to an N,N-diethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide typically involves the following steps:
-
Formation of the Chlorophthalazinyl Intermediate: : The initial step involves the synthesis of the 4-chlorophthalazin-1-yl intermediate. This can be achieved through the chlorination of phthalazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
-
Coupling with Phenoxy Group: : The chlorophthalazinyl intermediate is then reacted with a phenoxy compound in the presence of a base such as potassium carbonate. This step forms the 4-(4-chlorophthalazin-1-yl)phenoxy intermediate .
-
Formation of the Final Compound: : The final step involves the reaction of the 4-(4-chlorophthalazin-1-yl)phenoxy intermediate with N,N-diethylacetamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenoxy group, leading to the formation of phenolic derivatives .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the chlorophthalazinyl group to form corresponding amines .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophthalazinyl group. Common reagents include sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
-
Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections .
-
Industry: : The compound is used in the development of advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound is known to interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication, leading to anticancer effects .
-
Pathways Involved: : The compound can modulate signaling pathways related to cell proliferation and apoptosis. This modulation can result in the inhibition of cancer cell growth and induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(4-chlorophenyl)phenoxy]-N,N-diethylacetamide: Similar structure but lacks the phthalazinyl group.
2-[4-(4-bromophthalazin-1-yl)phenoxy]-N,N-diethylacetamide: Similar structure with a bromine atom instead of chlorine.
2-[4-(4-methylphthalazin-1-yl)phenoxy]-N,N-diethylacetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is unique due to the presence of the chlorophthalazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-24(4-2)18(25)13-26-15-11-9-14(10-12-15)19-16-7-5-6-8-17(16)20(21)23-22-19/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWXNZHWZQDOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619701.png)







![6-Acetyl-2-(4-tosylbutanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2619710.png)
![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2619712.png)
![1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2619713.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2619719.png)

